

# AT7867 Dihydrochloride: In Vitro Assay Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | AT7867 dihydrochloride |           |
| Cat. No.:            | B605655                | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

AT7867 dihydrochloride is a potent, ATP-competitive inhibitor of the AGC kinase family, demonstrating significant activity against Akt (Protein Kinase B) isoforms, p70 ribosomal S6 kinase (p70S6K), and protein kinase A (PKA).[1] The Akt signaling pathway is a critical regulator of numerous cellular processes, including cell proliferation, survival, metabolism, and cell cycle progression, making it a key target in cancer therapy. AT7867 has been shown to inhibit Akt signaling and the proliferation of multiple human cancer cell lines.[2] It also demonstrates the ability to induce apoptosis in tumor cells.[3] This document provides detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of AT7867 dihydrochloride.

## **Mechanism of Action**

AT7867 exerts its biological effects primarily through the inhibition of the PI3K/Akt signaling pathway. As a potent inhibitor of Akt1, Akt2, and Akt3, it prevents the phosphorylation of downstream substrates, such as glycogen synthase kinase 3 beta (GSK3β).[2][3] Furthermore, AT7867 inhibits p70S6K, a downstream effector of the mTOR pathway, which in turn affects the phosphorylation of the S6 ribosomal protein (S6RP).[1][2] This dual inhibition of Akt and p70S6K effectively blocks crucial pathways involved in tumor cell growth and survival.[2]





# **Signaling Pathway**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. selleckchem.com [selleckchem.com]
- 2. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC



[pmc.ncbi.nlm.nih.gov]

- 3. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AT7867 Dihydrochloride: In Vitro Assay Protocols and Application Notes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605655#at7867-dihydrochloride-in-vitro-assay-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com